Cas no 1551608-34-4 (3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE)

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE structure
1551608-34-4 structure
Product name:3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE
CAS No:1551608-34-4
MF:C10H15N3
Molecular Weight:177.246201753616
MDL:MFCD24207803
CID:5302462

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE 化学的及び物理的性質

名前と識別子

    • 1H-Pyrido[3,4-b][1,4]diazepine, 2,3,4,5-tetrahydro-3,3-dimethyl-
    • 3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE
    • MDL: MFCD24207803
    • インチ: 1S/C10H15N3/c1-10(2)6-12-8-3-4-11-5-9(8)13-7-10/h3-5,12-13H,6-7H2,1-2H3
    • InChIKey: AJYJCCFYFCMDAM-UHFFFAOYSA-N
    • SMILES: N1CC(C)(C)CNC2C=CN=CC1=2

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-887108-1.0g
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE
1551608-34-4
1.0g
$1315.0 2023-03-17
Enamine
EN300-887108-2.5g
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE
1551608-34-4
2.5g
$2724.0 2023-09-01
Enamine
EN300-887108-10.0g
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE
1551608-34-4
10.0g
$4337.0 2023-03-17
Enamine
EN300-887108-5.0g
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE
1551608-34-4
5.0g
$3450.0 2023-03-17
Enamine
EN300-887108-10g
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE
1551608-34-4
10g
$4337.0 2023-09-01
Enamine
EN300-887108-5g
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE
1551608-34-4
5g
$3450.0 2023-09-01
Enamine
EN300-887108-1g
3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[3,4-B][1,4]DIAZEPINE
1551608-34-4
1g
$1315.0 2023-09-01

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINE 関連文献

3,3-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO3,4-B1,4DIAZEPINEに関する追加情報

Recent Advances in the Study of 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]Diazepine (CAS: 1551608-34-4)

The compound 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine (CAS: 1551608-34-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic diazepine derivative has been the subject of multiple studies aimed at elucidating its pharmacological profile, synthetic pathways, and biological activities. The following sections provide a comprehensive overview of the latest findings related to this compound.

Recent studies have focused on the synthesis and optimization of 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method for the efficient synthesis of this compound, achieving a yield of over 85% under mild reaction conditions. The study highlighted the importance of specific catalysts and solvents in minimizing side reactions and enhancing stereoselectivity.

In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine exhibits promising binding affinity for several central nervous system (CNS) receptors, including GABAA and serotonin receptors. These findings suggest potential applications in the treatment of neurological disorders such as anxiety, epilepsy, and depression. However, further pharmacokinetic and toxicological studies are required to assess its safety and efficacy in clinical settings.

Another area of interest is the compound's potential as a scaffold for the development of new drug candidates. Researchers have explored its utility in the design of multi-target ligands, leveraging its rigid framework to modulate multiple biological pathways simultaneously. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported the successful derivatization of 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine to produce analogs with enhanced selectivity for specific receptor subtypes.

Despite these advancements, challenges remain in the development of 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and advanced formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 3,3-Dimethyl-1H,2H,3H,4H,5H-Pyrido[3,4-b][1,4]diazepine (CAS: 1551608-34-4) represents a promising candidate for further investigation in drug discovery and development. Its versatile chemical structure and diverse biological activities make it a valuable tool for understanding complex biological systems and designing next-generation therapeutics. Future research should focus on optimizing its pharmacological properties and translating preclinical findings into clinical applications.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd